molecular formula C15H14N4O2S2 B14939055 2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14939055
M. Wt: 346.4 g/mol
InChI Key: QZIFAQYWJPDXAN-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel synthetic compound designed for advanced biochemical and pharmacological research. This complex molecule, characterized by its fused thiazolo[3,2-a]pyrimidine core linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety, is of significant interest in medicinal chemistry for the exploration of new therapeutic pathways. Its structural features suggest potential as a key intermediate or targeted inhibitor in various cellular processes. Research into its specific mechanism of action is ongoing, but its design aligns with compounds that modulate protein-protein interactions or enzyme activity, particularly those involving complex cellular signaling networks . This product is intended solely for laboratory research purposes by qualified scientists. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H14N4O2S2/c1-8-7-19-13(21)9(6-16-15(19)22-8)12(20)18-14-17-10-4-2-3-5-11(10)23-14/h6-7H,2-5H2,1H3,(H,17,18,20)

InChI Key

QZIFAQYWJPDXAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Strategies

A widely reported method involves a one-pot MCR combining ethyl acetoacetate, thiourea, and an aldehyde under acidic conditions to form a 2-thioxo-dihydropyrimidinone intermediate. For example, ethyl 6-methyl-4-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1) is synthesized via the Biginelli reaction using SnCl₂·2H₂O as a catalyst. Subsequent cyclocondensation with monochloroacetic acid and an aldehyde derivative (e.g., 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde) in acetic anhydride/acetic acid yields the thiazolo[3,2-a]pyrimidine core.

Representative Reaction Conditions:

  • Reactants: Intermediate (1), aldehyde, monochloroacetic acid.
  • Catalyst: Anhydrous sodium acetate.
  • Solvent: Acetic acid/acetic anhydride (1:1).
  • Temperature: Reflux (110–120°C).
  • Time: 8–12 hours.
  • Yield: 65–78%.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A protocol adapted from EvitaChem involves irradiating a mixture of the dihydropyrimidinone precursor, aldehyde, and chloroacetic acid in ionic liquids (e.g., [BMIM]BF₄) at 150°C for 20–30 minutes, achieving yields >85%. This method reduces side reactions and improves purity.

Post-Functionalization for Carboxamide Installation

The 6-carboxamide group is introduced via coupling reactions. A two-step sequence involves:

  • Hydrolysis: The ethyl ester at position 6 is hydrolyzed to a carboxylic acid using NaOH/EtOH.
  • Amide Bond Formation: The acid is treated with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine using EDCl/HOBt or DCC as coupling agents.

Optimization Note: Use of DMF as a solvent and 4-dimethylaminopyridine (DMAP) as a catalyst reduces racemization and improves yields to 70–80%.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy: Key absorptions include ν(C=O) at 1680–1720 cm⁻¹ (oxo and carboxamide), ν(N–H) at 3200–3300 cm⁻¹ (amide), and ν(C=S) at 1250–1300 cm⁻¹ (thiazole).
  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 1.09 (t, J = 7.2 Hz, 3H, CH₂CH₃).
    • δ 2.35 (s, 3H, C2-CH₃).
    • δ 5.95 (s, 1H, pyrimidine H).
    • δ 7.48 (s, 1H, benzothiazole H).
    • δ 10.2 (s, 1H, NH).
  • Mass Spectrometry: ESI-MS (m/z): 403.1 [M+H]⁺.

X-ray Crystallography

While no crystal structure of the target compound is reported, analogous thiazolopyrimidines exhibit a flattened half-chair conformation for the pyrimidine ring and near-planar thiazole rings. Dihedral angles between the thiazolopyrimidine core and substituents typically range from 75° to 85°.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
Conventional MCR Reflux, 8–12 h 65–78 90–95 Scalability
Microwave-Assisted 150°C, 20–30 min 85–90 95–98 Rapid, energy-efficient
Post-Functionalization DMF, EDCl/HOBt 70–80 85–90 Regioselective amidation

Challenges and Optimization Strategies

  • Regioselectivity: Competing cyclization pathways may lead to byproducts. Using sterically hindered aldehydes and low temperatures minimizes this issue.
  • Solubility: Intermediate dihydropyrimidinones are poorly soluble in polar solvents. Ionic liquids or DMSO improve dissolution.
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.

Industrial and Pharmacological Relevance

The compound’s structural analogs exhibit antimicrobial, antiviral, and anticancer activities. Industrial-scale synthesis prioritizes microwave methods for throughput, while academic settings favor post-functionalization for modularity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions often require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups, each exhibiting distinct chemical and biological properties.

Scientific Research Applications

2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns differ significantly:

  • The compound in forms C–H···O bonds, creating chains along the crystallographic c-axis .
  • The target compound’s tetrahydrobenzothiazole moiety may participate in N–H···S or C–H···N interactions, altering crystal packing compared to analogs with ester or cyano groups .

Pharmacological Potential

While direct activity data for the target compound are unavailable, structural analogs suggest plausible mechanisms:

  • Kinase Inhibition: The carboxamide group and aromatic systems align with ATP-binding site interactions in kinases .
  • Antimicrobial Activity: Thiazolo[3,2-a]pyrimidine derivatives with electron-withdrawing substituents (e.g., cyano, oxo) exhibit antimicrobial properties, implying the target compound may share this trait .

Biological Activity

The compound 2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that exhibits a range of biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H14N4O2S2C_{14}H_{14}N_{4}O_{2}S_{2}, and it has a molecular weight of 342.42 g/mol . The structure consists of a thiazolo-pyrimidine core fused with a benzothiazole moiety, which contributes to its unique biological profile.

Biological Activity Overview

Research indicates that this compound demonstrates various biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thiazolo-pyrimidines exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
    • The compound's structure allows for interaction with bacterial enzymes, inhibiting their function and leading to cell death.
  • Anticancer Properties :
    • In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
    • Mechanistic studies suggest that it may act through the inhibition of key signaling pathways involved in tumor growth, such as PI3K/Akt/mTOR pathways .
  • Neuroprotective Effects :
    • Preliminary studies indicate potential neuroprotective effects through modulation of glutamate receptors . This could position the compound as a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1 Antibacterial activityShowed significant inhibition against E. coli and S. aureus with MIC values ranging from 8 to 16 µg/mL.
Study 2 Anticancer efficacyDemonstrated IC50 values between 0.3 to 0.45 µM against HCT116 cells; reduced tumor growth in xenograft models .
Study 3 Neuroprotective potentialExhibited protective effects in models of oxidative stress-induced neuronal damage .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the thiazolo-pyrimidine scaffold through cyclization reactions.
  • Introduction of the benzothiazole moiety via nucleophilic substitution methods.
  • Final modifications to achieve the desired carboxamide functionality.

Q & A

Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like the target compound?

A typical synthesis involves condensation of substituted pyrimidine precursors with thiazole-containing reagents under acidic conditions. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride yields fused thiazolopyrimidine derivatives. Recrystallization from ethyl acetate/ethanol produces pure crystals suitable for X-ray studies .

Q. How is the structural conformation of thiazolo[3,2-a]pyrimidine derivatives validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, dihedral angles, and puckering effects. For instance, SCXRD revealed that the central pyrimidine ring adopts a flattened boat conformation with deviations of ~0.224 Å from planarity. Hydrogen-bonding networks (C–H···O) stabilize crystal packing along specific axes . Complementary techniques like IR and NMR confirm functional groups and regiochemistry .

Q. What solvents and conditions are optimal for recrystallizing thiazolo[3,2-a]pyrimidine derivatives?

Ethyl acetate-ethanol mixtures (3:2 v/v) are commonly used for slow evaporation, yielding high-purity crystals. Temperature control (e.g., 427–428 K) prevents decomposition during recrystallization .

Advanced Research Questions

Q. How can computational methods improve reaction design for thiazolo[3,2-a]pyrimidine synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s integrated approach combines computational screening with experimental validation to identify optimal catalysts, solvents, and substituent effects . Machine learning models trained on reaction databases can also predict regioselectivity in heterocyclic couplings .

Q. What strategies resolve contradictions in crystallographic data for thiazolo[3,2-a]pyrimidines?

Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., 80.94° vs. other reported values) are addressed by refining X-ray data with high-resolution detectors and validating against spectroscopic data. Multi-temperature SCXRD studies (e.g., 296 K vs. 100 K) can clarify thermal motion effects .

Q. How are stereochemical outcomes controlled during NaH-mediated coupling reactions?

Steric and electronic factors influence regioselectivity in amide bond formation. For example, NaH deprotonates thiazole NH groups, enabling nucleophilic attack on activated pyrimidine intermediates. Protecting groups (e.g., PMB) prevent unwanted side reactions during multi-step syntheses .

Q. What mechanistic insights explain substituent-dependent biological activity in thiazolo[3,2-a]pyrimidines?

Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability, while bulky substituents modulate interactions with target proteins (e.g., kinases). Docking studies and molecular dynamics simulations correlate structural features (e.g., planarity of the fused ring system) with bioactivity profiles .

Methodological Guidance

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading. For example, acetic anhydride improves cyclization efficiency compared to acetic acid alone .
  • Data Validation : Cross-reference SCXRD data with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Biological Assays : Prioritize derivatives with low cytotoxicity in HEK293 cells before testing in disease models (e.g., cancer cell lines) .

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